molecular formula C13H12O4 B11875738 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one

5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one

Cat. No.: B11875738
M. Wt: 232.23 g/mol
InChI Key: NOUZKOTZLAVLDX-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is catalyzed by palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors . The reaction conditions are mild, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5,8-dihydroxy-3-methyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-4-one

InChI

InChI=1S/C13H12O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,7,14-15H,4-5H2,1H3

InChI Key

NOUZKOTZLAVLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC3=C(C=CC(=C3C2=O)O)O)CO1

Origin of Product

United States

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